molecular formula C7H6INO2 B1391923 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1228666-55-4

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1391923
M. Wt: 263.03 g/mol
InChI Key: DGGZHTCUCUUKSH-UHFFFAOYSA-N
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Description

“7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound with the linear formula C7H6INO2 . It has a molecular weight of 263.03 .


Molecular Structure Analysis

The molecular structure of “7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” can be represented by the SMILES string Ic1cnc2OCCOc2c1 .


Physical And Chemical Properties Analysis

“7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a solid . Its IUPAC name is 7-iodo-2,3-dihydro [1,4]dioxino [2,3-b]pyridine .

Scientific Research Applications

Novel Analogues and Scaffolds for Therapeutic Agents

The synthesis of novel analogues of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine, including modifications in the non-aromatic ring, has been explored. These structures are significant due to their hydroxymethyl group, making them attractive intermediates for developing potential new therapeutic agents (Bartolomea et al., 2003).

Synthesis for Diverse Compounds

Research has been conducted on synthesizing new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system. This includes the creation of pyrrolidine and piperidine derivatives from 2-chloro-3-pyridinol, demonstrating the versatility of this chemical framework (Soukri et al., 2003).

Development of Drug Discovery Scaffolds

The selective introduction of substituents on 2,3-dihydro-1,4-dioxino[2,3-b]pyridine at the pyridine ring has been achieved. These modifications maintain functionalization at the 3-position, suggesting these products could be valuable scaffolds in drug discovery and combinatorial chemistry (Alcázar et al., 2003).

Enantioselective Synthesis and Purity Control

A method for the enantioselective preparation of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been developed. The enantiomeric purity of these isomers was determined by capillary electrophoresis, indicating potential in precise chemical synthesis and analysis (Lazar et al., 2005).

Efficient Synthesis Techniques

Efficient synthesis methods have been devised for 2- and 3-substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives. These studies provide insights into the influence of experimental conditions on reaction outcomes, crucial for optimizing synthetic processes (Lazar et al., 2004).

Stereochemistry Determination

Research on determining the stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]-pyridine via Vibrational Circular Dichroism (VCD) has been conducted. This study highlights the capability of DFT calculations in assigning absolute configurations, which is critical in stereochemical analysis (Kuppens et al., 2003).

properties

IUPAC Name

7-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGZHTCUCUUKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678382
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

CAS RN

1228666-55-4
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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